N-(4-chlorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide N-(4-chlorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946255-53-4
VCID: VC11942483
InChI: InChI=1S/C20H14ClF3N2O2/c21-15-7-9-16(10-8-15)25-18(27)17-2-1-11-26(19(17)28)12-13-3-5-14(6-4-13)20(22,23)24/h1-11H,12H2,(H,25,27)
SMILES: C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C20H14ClF3N2O2
Molecular Weight: 406.8 g/mol

N-(4-chlorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

CAS No.: 946255-53-4

Cat. No.: VC11942483

Molecular Formula: C20H14ClF3N2O2

Molecular Weight: 406.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide - 946255-53-4

Specification

CAS No. 946255-53-4
Molecular Formula C20H14ClF3N2O2
Molecular Weight 406.8 g/mol
IUPAC Name N-(4-chlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C20H14ClF3N2O2/c21-15-7-9-16(10-8-15)25-18(27)17-2-1-11-26(19(17)28)12-13-3-5-14(6-4-13)20(22,23)24/h1-11H,12H2,(H,25,27)
Standard InChI Key JBYNMHKGBKTNNZ-UHFFFAOYSA-N
SMILES C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)C(F)(F)F
Canonical SMILES C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)C(F)(F)F

Introduction

Synthesis Methods

The synthesis of pyridine derivatives often involves multi-step organic reactions. A common approach includes the use of nucleophilic substitutions facilitated by bases like sodium hydroxide or potassium carbonate. The reaction conditions require careful control of temperature and pH to optimize yield and purity.

Example Synthesis Steps:

  • Starting Materials: Pyridine derivatives can be synthesized from commercially available starting materials such as pyridine-3-carboxylic acid or its derivatives.

  • Nucleophilic Substitution: The introduction of the chlorophenyl group can be achieved through nucleophilic aromatic substitution reactions.

  • Alkylation: The trifluoromethylphenylmethyl group can be introduced via alkylation reactions using appropriate alkylating agents.

Potential Applications

Pyridine derivatives are of significant interest in medicinal chemistry due to their potential biological activities. They can act as inhibitors for various enzymes or receptors, making them candidates for drug development in areas such as:

  • Antibacterial Agents: Some pyridine derivatives have shown activity against bacterial strains.

  • Anticancer Agents: Their ability to interact with cellular targets makes them potential anticancer compounds.

  • Anti-inflammatory Agents: Similar compounds have been explored for their anti-inflammatory properties.

Research Findings and Future Directions

While specific research findings on N-(4-chlorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide are not available, related compounds have shown promising results in biological assays. Future studies should focus on synthesizing this compound and evaluating its biological activity through in vitro and in vivo experiments.

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